1H-Benzimidazole-1,2-dicarbonitrile
Overview
Description
1H-Benzimidazole-1,2-dicarbonitrile , also known as N-Butyl-1H-benzimidazole , is an important imidazolium derivative . Imidazole derivatives find wide application in organic and medicinal chemistry. Benzimidazoles, including this compound, have demonstrated significant biological activity as antiviral , antimicrobial , and antitumor agents .
Synthesis Analysis
The synthesis of N-Butyl-1H-benzimidazole involves the introduction of a butyl substituent at the N position of the benzimidazole ring. While specific synthetic methods may vary, the resulting compound retains the core benzimidazole structure. Researchers have explored various synthetic routes to obtain this compound for further investigation .
Molecular Structure Analysis
The optimized molecular parameters of N-Butyl-1H-benzimidazole have been studied using the density functional theory (DFT) with the B3LYP method and the 6-311++G (d,p) basis set. This theoretical approach aligns well with experimental data, providing insights into the compound’s geometry, electronic properties, and stability. The presence of the butyl substituent does not significantly alter the conjugation and structural organization of the benzimidazole ring .
Chemical Reactions Analysis
While specific chemical reactions involving N-Butyl-1H-benzimidazole may vary, its reactivity can be explored through functional group transformations, nucleophilic substitutions, and other synthetic pathways. Investigating its behavior under different reaction conditions can reveal valuable insights into its potential applications .
Mechanism of Action
The precise mechanism of action for N-Butyl-1H-benzimidazole depends on its specific biological context. As an antiviral, antimicrobial, or antitumor agent, it likely interacts with cellular targets, enzymes, or receptors. Further studies are needed to elucidate its mode of action and potential therapeutic pathways .
properties
IUPAC Name |
benzimidazole-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4/c10-5-9-12-7-3-1-2-4-8(7)13(9)6-11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRUGYLXYSTSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663499 | |
Record name | 1H-Benzimidazole-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55810-28-1 | |
Record name | 1H-Benzimidazole-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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